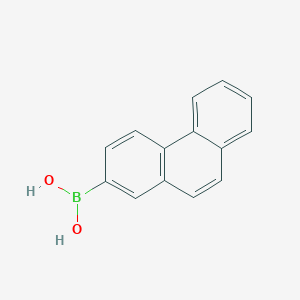

phenanthren-2-ylboronic acid

概述

描述

Phenanthren-2-ylboronic acid is an organic compound with the molecular formula C14H11BO2. It is a member of the boronic acid family, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound features a phenanthrene ring system attached to a boronic acid group, making it a valuable intermediate in the synthesis of various organic molecules.

准备方法

Synthetic Routes and Reaction Conditions: Phenanthren-2-ylboronic acid can be synthesized through several methods. One common approach involves the borylation of phenanthrene derivatives. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where phenanthrene is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, using efficient catalysts and reaction conditions to minimize by-products and waste .

化学反应分析

Types of Reactions: Phenanthren-2-ylboronic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenanthrene-2-carboxylic acid.

Reduction: Reduction reactions can convert it into phenanthrene derivatives with different functional groups.

Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are commonly employed in Suzuki-Miyaura coupling.

Major Products:

Oxidation: Phenanthrene-2-carboxylic acid.

Reduction: Various phenanthrene derivatives.

Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.

科学研究应用

Synthetic Applications

1. Organic Synthesis

Phenanthren-2-ylboronic acid is primarily utilized in synthetic organic chemistry. It serves as a key intermediate in several important reactions:

- Suzuki Coupling Reaction : This reaction enables the formation of carbon-carbon bonds by coupling aryl or vinyl boronic acids with electrophiles like halides. This compound can be used to synthesize complex polycyclic aromatic hydrocarbons (PAHs) and other derivatives .

| Reaction Type | Product Example | Yield (%) |

|---|---|---|

| Suzuki Coupling | Dibenzo[g,p]naphthalene | 79.2 |

| Homocoupling | Various substituted phenanthrenes | 97.5 |

2. Synthesis of Functional Materials

This compound is also involved in the synthesis of materials for organic light-emitting diodes (OLEDs). Its derivatives can be used to create electron-rich compounds essential for high-performance OLEDs, enhancing their efficiency and stability .

Biological Applications

1. Medicinal Chemistry

The biological activity of this compound has been explored primarily due to its interactions with biological targets, particularly proteins containing diol groups. The boronic acid moiety allows for reversible binding to target enzymes, making it a candidate for therapeutic applications:

- Anticancer Activity : Research indicates that this compound may inhibit specific cancer-related pathways by interacting with proteins involved in tumor growth .

- Anti-inflammatory Agents : It has been investigated as a potential FLAP (5-lipoxygenase activating protein) inhibitor, which could lead to new anti-inflammatory therapies .

Case Studies

Several studies highlight the applications of this compound:

- Synthesis of Anticancer Agents : A study demonstrated that this compound derivatives exhibited significant inhibition against cancer cell lines, suggesting potential as anticancer agents .

- Development of Sensor Technologies : Its ability to bind selectively to certain biological molecules has led to research into its use as a sensor for detecting specific biomolecules, leveraging its unique binding properties .

作用机制

Phenanthren-2-ylboronic acid can be compared with other boronic acids, such as phenylboronic acid and naphthylboronic acid. While all these compounds are used in Suzuki-Miyaura coupling reactions, this compound is unique due to its phenanthrene ring system, which imparts distinct electronic and steric properties . This makes it particularly useful in the synthesis of molecules that require specific structural features.

相似化合物的比较

- Phenylboronic acid

- Naphthylboronic acid

- Biphenylboronic acid

生物活性

Phenanthren-2-ylboronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of enzyme inhibition and potential anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, relevant case studies, and detailed research findings.

Overview of this compound

This compound belongs to a class of compounds known as boronic acids, which have garnered attention for their ability to interact with various biological targets. These compounds are characterized by their boron atom bonded to a phenyl group, which contributes to their unique reactivity and biological properties.

1. Enzyme Inhibition

Research has demonstrated that this compound exhibits inhibitory effects on several enzymes, particularly cholinesterases. The following table summarizes key findings related to its enzyme inhibition activity:

The compound's selectivity towards BChE over AChE suggests potential therapeutic applications in treating conditions like Alzheimer's disease, where BChE is implicated.

2. Anticancer Activity

Recent studies have highlighted the cytotoxic properties of this compound derivatives against cancer cell lines. For instance, phenanthren-9-yl boronic acid has shown significant antiproliferative effects at sub-micromolar concentrations against breast cancer cells . The following table outlines the observed cytotoxic effects:

| Cell Line | IC50 Value (µM) | Remarks |

|---|---|---|

| MCF-7 (breast cancer) | 18.76 | High cytotoxicity observed . |

| Healthy cell line | >100 | No toxic effects noted . |

These findings suggest that this compound derivatives may serve as promising candidates for developing new anticancer therapies.

The mechanism underlying the biological activity of this compound appears to involve multiple pathways:

- Enzyme Binding : Molecular docking studies indicate that the compound binds effectively to the active sites of cholinesterases via hydrogen bonding and π–π stacking interactions with key amino acids .

- Cytotoxic Mechanisms : The cytotoxic effects on cancer cells may be mediated through the induction of apoptosis or disruption of cellular signaling pathways associated with tumor growth and survival .

Case Studies

Case Study 1: Inhibition of Cholinesterases

A study evaluated several phenanthrene derivatives for their inhibitory effects on cholinesterases. Among these, this compound displayed an IC50 value of less than 10 µM for BChE, indicating strong potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Anticancer Potential

In vitro studies on MCF-7 cells revealed that phenanthren-9-yl boronic acid derivatives exhibited significant cytotoxicity, suggesting their potential as antineoplastic agents. The study emphasized the need for further investigation into their mechanisms and therapeutic applications .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for phenanthren-2-ylboronic acid, and how can purity be validated?

this compound is typically synthesized via Miyaura borylation of 2-bromophenanthrene using bis(pinacolato)diboron and a palladium catalyst. Purity validation requires ¹H/¹³C NMR spectroscopy to confirm structural integrity and HPLC or GC-MS to assess chemical purity (>95%). For reproducibility, experimental protocols must detail stoichiometry, solvent systems, and purification steps (e.g., column chromatography) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹¹B NMR : To confirm boronic acid functionality (δ ~30 ppm).

- X-ray crystallography : For unambiguous structural confirmation.

- FT-IR : To identify B-O and B-C vibrational modes (~1,350 cm⁻¹ and ~1,480 cm⁻¹). Cross-referencing with literature data ensures accuracy .

Q. How does this compound behave in Suzuki-Miyaura coupling reactions under varying conditions?

Reaction efficiency depends on:

- Catalyst system : Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like SPhos.

- Base : K₂CO₃ (polar solvents) or CsF (aprotic media).

- Solvent : DMF for high temperatures, THF for mild conditions. Methodological optimization should include kinetic studies and turnover number (TON) calculations .

Q. What are the stability considerations for storing this compound?

The compound is moisture-sensitive. Store under inert gas (Ar/N₂) at –20°C in amber vials. Degradation can be monitored via periodic TLC or NMR to detect boroxine formation .

Advanced Research Questions

Q. How can contradictions in reported catalytic efficiencies of this compound be resolved?

Discrepancies often arise from unaccounted variables (e.g., trace oxygen in reactions). Address this by:

- Design of Experiments (DOE) : Systematic variation of parameters (temperature, solvent purity).

- Control experiments : Replicating literature protocols with rigorous exclusion of air.

- Statistical analysis : Using ANOVA to identify significant factors .

Q. What mechanistic insights can DFT calculations provide about the electronic properties of this compound?

Density Functional Theory (DFT) models can predict:

- Boron hybridization : sp² vs. sp³ character in transition states.

- Charge distribution : Electron-deficient aromatic ring enhancing electrophilic cross-coupling. Compare computed HOMO/LUMO levels with experimental cyclic voltammetry data .

Q. How does steric hindrance from the phenanthrene backbone influence regioselectivity in coupling reactions?

Steric maps generated via molecular modeling software (e.g., Gaussian) can visualize spatial constraints. Experimentally, compare coupling yields with ortho-/meta-substituted aryl halides. Correlate findings with X-ray crystallographic data of transition metal intermediates .

Q. What strategies mitigate boronic acid protodeboronation in aqueous reaction media?

- pH control : Maintain neutral to slightly basic conditions (pH 7–9).

- Additives : Use aryl triflates to stabilize the boronate intermediate.

- Alternative solvents : Switch to biphasic systems (toluene/water) to limit hydrolysis. Monitor degradation via ¹¹B NMR in real-time .

Q. Can this compound act as a ligand in coordination chemistry?

Explore via:

- Titration experiments : UV-Vis or fluorescence quenching with metal salts (e.g., Cu²⁺, Pd²⁺).

- Single-crystal XRD : To confirm metal-ligand coordination modes. Compare stability constants (log K) with simpler arylboronic acids .

Q. How do isotopic labeling studies (e.g., ¹⁰B/¹¹B) elucidate reaction pathways?

Isotopic enrichment (e.g., ¹⁰B) allows tracking of boron transfer steps via NMR isotope shifts or MS fragmentation patterns . Apply to mechanistic studies of transmetalation in cross-coupling reactions .

Q. Methodological Frameworks

Designing a reproducible protocol for this compound-based reactions

- Document all variables: Catalyst loading, solvent degassing methods, stirring rates.

- Include negative controls (e.g., reactions without catalyst/base).

- Validate via interlaboratory reproducibility trials .

Resolving conflicting data on boronic acid reactivity

- Meta-analysis : Aggregate published kinetic data and normalize for experimental conditions.

- Sensitivity analysis : Identify variables with the highest impact on outcomes using Monte Carlo simulations .

Integrating computational and experimental data for mechanistic validation

- Multiscale modeling : Combine DFT (electronic structure) with MD (solvent effects).

- Experimental benchmarks : Compare computed activation energies with Arrhenius plots from kinetic studies .

Q. Tables of Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Melting Point | 158–160°C (DSC) | |

| Solubility in DMSO | 25 mg/mL (25°C) | |

| ¹¹B NMR Shift | 30.2 ppm (CDCl₃) | |

| HPLC Purity | >98% (C18 column, MeCN/H₂O) |

属性

IUPAC Name |

phenanthren-2-ylboronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BO2/c16-15(17)12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9,16-17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWIZGXJYCNZVDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C3=CC=CC=C3C=C2)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。